molecular formula C14H15ClO B1492378 (1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol CAS No. 2165587-96-0

(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol

Cat. No. B1492378
M. Wt: 234.72 g/mol
InChI Key: CMYXGMUEECXKEO-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol, also known as (1S,2R)-2-chloro-1-ethynylcyclohexanol, is an important organic compound that has gained considerable attention in recent years due to its potential applications in the synthesis of other compounds, its ability to act as a catalyst in certain reactions, and its potential as a therapeutic agent.

Scientific Research Applications

(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol has been studied for its potential applications in the synthesis of other compounds. It has been used as a catalyst in the synthesis of 1,2-dihydro-1,2-dioxacyclopropanes, which are important intermediates in the synthesis of pharmaceuticals and other compounds. It has also been used to synthesize 1,1-diarylalkynes, which are useful in the synthesis of heterocyclic compounds. Additionally, (1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol has been studied for its potential as a therapeutic agent, as it has been found to have anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of (1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for its anti-inflammatory, antioxidant, and anticancer properties.

Biochemical And Physiological Effects

(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the production of nitric oxide (NO). Additionally, it has been found to inhibit the growth of certain cancer cell lines, such as human breast cancer cells and human colorectal cancer cells.

Advantages And Limitations For Lab Experiments

(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized through the Wittig reaction or other methods. Additionally, it is relatively stable and has a low toxicity. However, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on (1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol. One potential direction is to further explore its potential as a therapeutic agent, as it has already been found to have anti-inflammatory, antioxidant, and anticancer properties. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, such as heterocyclic compounds. Additionally, research could be done to explore the mechanism of action of (1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol and to develop more efficient and cost-effective methods of synthesis

properties

IUPAC Name

(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1,3,5,7,12,14,16H,2,4,6,8H2/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYXGMUEECXKEO-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#CC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C#CC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol
Reactant of Route 5
Reactant of Route 5
(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol
Reactant of Route 6
Reactant of Route 6
(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.